Technical Guide: Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Technical Guide: Synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive synthetic pathway for the novel compound, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. The target molecule is comprised of a saccharin moiety linked via a propionamide bridge to a 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold. This guide provides detailed experimental protocols for a proposed three-step synthesis, including the preparation of two key intermediates. While specific quantitative data for this exact compound is not available in current literature, this document presents established methodologies for analogous transformations to ensure a high probability of successful synthesis. The potential biological significance of this compound is inferred from the known pharmacological activities of its constituent chemical motifs.
Proposed Synthetic Pathway
The synthesis of the target compound can be achieved through a convergent three-step process, as illustrated in the workflow diagram below. The initial steps involve the independent synthesis of two key intermediates: Intermediate A , 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, and Intermediate B , 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole. The final step involves the amide coupling of these two intermediates to yield the desired product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
Synthesis of Intermediate A: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
This synthesis is a two-step process involving the N-alkylation of saccharin followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate
-
Materials: Saccharin, ethyl 3-bromopropanoate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a solution of saccharin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
-
Materials: Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate, a hydrolyzing agent (e.g., lithium hydroxide), and a solvent system (e.g., tetrahydrofuran/water).
-
Procedure:
-
Dissolve the ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
-
Synthesis of Intermediate B: 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole
This synthesis is based on the Hantzsch thiazole synthesis.[1][2][3][4]
-
Materials: Cyclohexanone, thiourea, and iodine.
-
Procedure:
-
Combine cyclohexanone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol.
-
Slowly add a solution of iodine (1.0 eq) in ethanol to the mixture.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the mixture and neutralize with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a base such as sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of the Final Product: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
This final step involves the amide coupling of the two synthesized intermediates.[5][6][7][8][9]
-
Materials: 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (Intermediate A), 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (Intermediate B), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), an activator like 1-hydroxybenzotriazole (HOBt), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., DMF or dichloromethane - DCM).
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) in the chosen solvent.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at 0°C for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate B (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
As this guide outlines a proposed synthesis, experimental data is not available. The following tables provide expected inputs and potential characterization data based on the described protocols.
Table 1: Reactants and Expected Products
| Step | Starting Material(s) | Key Reagents | Expected Product |
| 2.1.1 | Saccharin, Ethyl 3-bromopropanoate | K₂CO₃, DMF | Ethyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate |
| 2.1.2 | Ethyl 3-(saccharin-2-yl)propanoate | LiOH, THF/H₂O | 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid |
| 2.2 | Cyclohexanone, Thiourea | Iodine, Ethanol | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole |
| 2.3 | Intermediates A and B | EDC, HOBt, DIPEA | 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Table 2: Suggested Analytical Characterization
| Compound | Analytical Technique | Expected Observations |
| All Intermediates and Final Product | ¹H NMR, ¹³C NMR | Peaks corresponding to the expected chemical structure. |
| Mass Spectrometry (e.g., HRMS) | Molecular ion peak corresponding to the calculated molecular weight. | |
| FT-IR Spectroscopy | Characteristic vibrational frequencies for functional groups (e.g., C=O, S=O, N-H, C-N). | |
| Final Product | Purity Analysis (e.g., HPLC) | High purity peak indicating successful purification. |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of the target compound has not been reported, its constituent moieties, saccharin and 2-aminobenzothiazole, are present in numerous pharmacologically active molecules.
-
Saccharin Derivatives: Recent studies have suggested that saccharin and its derivatives may possess antimicrobial properties, potentially by disrupting bacterial biofilms.[10]
-
2-Aminobenzothiazole Derivatives: This scaffold is a well-known pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[11]
The combination of these two pharmacophores in the target molecule suggests potential for novel biological activity. The mechanism of action would need to be elucidated through future biological screening and pathway analysis.
Caption: Potential interaction of the target compound's scaffolds with biological targets.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. thieme.de [thieme.de]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
